JND3229

Beschreibung

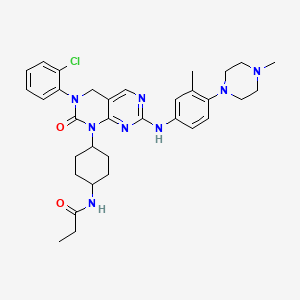

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLWGBZNXIVAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JND3229: A Technical Guide to its Mechanism of Action as a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JND3229 is a potent, reversible, fourth-generation epidermal growth factor receptor (EGFR) inhibitor demonstrating significant promise in overcoming acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of JND3229, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with the EGFR signaling pathway.

Introduction: The Challenge of EGFR C797S Mutation

The clinical success of third-generation EGFR TKIs, such as osimertinib, is often curtailed by the emergence of acquired resistance mechanisms. A primary driver of this resistance is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond formation essential for the efficacy of these inhibitors.[1] JND3229 has been identified as a pyrimidopyrimidinone derivative that effectively inhibits EGFR harboring the C797S mutation, offering a potential therapeutic solution for this significant clinical challenge.[1][2][4]

Core Mechanism of Action: Reversible Inhibition of EGFR Kinase Activity

JND3229 functions as a reversible inhibitor of the EGFR tyrosine kinase.[5] Unlike irreversible third-generation inhibitors, JND3229 does not rely on covalent bond formation. Instead, it occupies the ATP-binding site of the EGFR kinase domain in a "U-shaped" configuration, as revealed by X-ray crystallography.[6] This binding mode effectively blocks the phosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][4][5]

Signaling Pathway

The primary signaling pathway affected by JND3229 is the EGFR signaling cascade. By inhibiting EGFR phosphorylation, JND3229 effectively downregulates the activation of downstream effectors.

Quantitative Data: Potency and Efficacy

The inhibitory activity of JND3229 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| EGFR Mutant | JND3229 IC50 (nM) | Osimertinib IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[1][4][5] | ~410[6] |

| EGFRWT | 6.8[5] | - |

| EGFRL858R/T790M | 30.5[1][5] | <1 |

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50)

| Cell Line | EGFR Mutation Status | JND3229 IC50 (µM) |

| BaF3 | EGFRL858R/T790M/C797S | 0.51[1][5] |

| BaF3 | EGFR19D/T790M/C797S | 0.32[1][5] |

| NCI-H1975 | EGFRT790M | 0.31[5][6] |

| A431 | EGFRWT (overexpressing) | 0.27[5] |

Table 3: In Vivo Anti-Tumor Efficacy

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | JND3229 (10 mg/kg) | Intraperitoneal, twice daily for 10 days | 42.2%[1][5] |

| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | EAI045 (60 mg/kg) + Cetuximab (1 mg/kg) | Oral, once daily / Intraperitoneal, every other day | 22.3%[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of JND3229.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific EGFR kinase mutant.

-

Plate Coating: ELISA plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Kinase Reaction: Recombinant EGFR mutant kinase is added to the wells along with varying concentrations of JND3229.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, the level of phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody and a colorimetric substrate.

-

Analysis: Absorbance is measured, and the data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay

This assay assesses the effect of JND3229 on the growth of cancer cell lines harboring specific EGFR mutations.

-

Cell Seeding: BaF3 cells engineered to express specific EGFR mutations (e.g., L858R/T790M/C797S) or other cancer cell lines are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of JND3229 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for cell proliferation.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to directly observe the inhibitory effect of JND3229 on EGFR phosphorylation within cells.[1]

-

Cell Treatment: BaF3 cells overexpressing EGFR mutants are treated with different concentrations of JND3229, a positive control (staurosporine), and a negative control (osimertinib) for 2 hours.[1]

-

EGF Stimulation: Cells are then stimulated with EGF for 15 minutes to induce EGFR phosphorylation.[1]

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Secondary antibodies conjugated to an enzyme are used for detection, allowing for the visualization of the protein bands. The intensity of the p-EGFR band relative to the total EGFR band indicates the level of inhibition.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of JND3229 in a living organism.

-

Tumor Implantation: BALB/c mice are subcutaneously injected with BaF3 cells expressing the EGFR19D/T790M/C797S mutation.[1]

-

Treatment: Once tumors are established, mice are treated with JND3229 (e.g., 10 mg/kg, intraperitoneally, twice daily) or a vehicle control for a defined period (e.g., 10 days).[1][5]

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Calculation: The Tumor Growth Inhibition (TGI) is calculated to determine the effectiveness of the treatment.

-

Target Engagement: After the treatment period, tumor tissues can be harvested for immunohistochemistry analysis to confirm the in vivo inhibition of p-EGFR.[1]

Conclusion

JND3229 is a highly potent, reversible EGFR inhibitor that effectively targets the C797S mutation, a key mechanism of resistance to third-generation EGFR TKIs. Its demonstrated in vitro and in vivo monodrug efficacy against clinically relevant EGFR mutations positions it as a promising candidate for further development in the treatment of NSCLC.[1][2] The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action for the scientific and drug development community.

References

- 1. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

JND3229: A Technical Guide to a Reversible EGFR Inhibitor for Overcoming C797S-Mediated Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation irreversible inhibitors, such as osimertinib, ineffective in a significant portion of non-small cell lung cancer (NSCLC) patients. JND3229 has been identified as a potent, reversible, fourth-generation EGFR inhibitor that demonstrates significant activity against EGFR harboring the C797S mutation. This technical guide provides an in-depth overview of JND3229, including its mechanism of action, inhibitory activity, preclinical in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of next-generation EGFR inhibitors.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in NSCLC. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, acquired resistance mechanisms, such as the T790M mutation, have limited their long-term efficacy. Third-generation inhibitors, like osimertinib, were developed to target the T790M mutation and have become a standard of care. However, the subsequent development of the C797S mutation, which prevents the covalent binding of irreversible inhibitors, has created a new clinical challenge.[1]

JND3229, a pyrimidopyrimidinone derivative, has emerged as a promising reversible inhibitor of EGFR, demonstrating potent activity against the C797S mutation.[1] Its non-covalent binding mechanism allows it to circumvent the resistance conferred by the C797S mutation. This guide will detail the preclinical data and methodologies associated with the characterization of JND3229.

Mechanism of Action

JND3229 functions as an ATP-competitive reversible inhibitor of the EGFR kinase domain. X-ray crystallography studies have revealed that JND3229 binds to the ATP-binding site of the EGFR C797S mutant in a "U-shaped" conformation.[2] This binding is stabilized by hydrogen bond interactions with the hinge residue Met793.[2] By occupying the ATP-binding pocket, JND3229 prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.[3]

Signaling Pathway

EGFR signaling pathway and the inhibitory action of JND3229.

Quantitative Data

The inhibitory activity of JND3229 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of JND3229

| EGFR Mutant | IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[4][5] |

| EGFRWT | 6.8[4][5] |

| EGFRL858R/T790M | 30.5[4][5] |

Table 2: Anti-proliferative Activity of JND3229 in Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (µM) |

| Ba/F3 | EGFRL858R/T790M/C797S | 0.51[5] |

| Ba/F3 | EGFR19D/T790M/C797S | 0.32[5] |

| NCI-H1975 | EGFRL858R/T790M | 0.31[5] |

| A431 | EGFRWT (overexpressing) | 0.27[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of JND3229.

In Vitro Kinase Inhibition Assay (ELISA)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro kinase inhibitory activity of JND3229.

-

Materials:

-

Recombinant human EGFR protein (wild-type and mutants)

-

Poly-Glu-Tyr (4:1) peptide substrate

-

96-well microtiter plates

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

JND3229 and control compounds

-

-

Procedure:

-

Coat the 96-well plates with the Poly-Glu-Tyr substrate and incubate overnight at 4°C.

-

Wash the plates three times with wash buffer.

-

Add the EGFR enzyme to each well.

-

Add serial dilutions of JND3229 or control compounds to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by washing the plates.

-

Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plates to remove unbound antibody.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative activity of JND3229.

-

Materials:

-

Cancer cell lines (e.g., Ba/F3, NCI-H1975, A431)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

JND3229 and control compounds

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of JND3229 or control compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

In Vivo Xenograft Model

This protocol describes the establishment and use of a Ba/F3 xenograft mouse model to evaluate the in vivo efficacy of JND3229.[5]

-

Animal Model:

-

BALB/c nude mice (or other immunodeficient strain)

-

-

Cell Line:

-

Ba/F3 cells engineered to express EGFR19D/T790M/C797S

-

-

Procedure:

-

Subcutaneously inject a suspension of Ba/F3-EGFR19D/T790M/C797S cells (e.g., 5 x 106 cells in a mixture of PBS and Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer JND3229 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control for a specified period (e.g., 10 days).[5]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-EGFR).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Experimental Workflows

In Vitro Screening Workflow

Workflow for the in vitro characterization of JND3229.

In Vivo Efficacy Workflow

Workflow for the in vivo efficacy evaluation of JND3229.

Conclusion

JND3229 is a potent and reversible fourth-generation EGFR inhibitor with significant preclinical activity against the clinically relevant C797S resistance mutation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the binding kinetics, safety profile, and clinical efficacy of JND3229 and similar compounds is warranted to address the unmet medical need of patients with osimertinib-resistant NSCLC.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery of JND3229: A Fourth-Generation EGFR Tyrosine Kinase Inhibitor for Overcoming C797S-Mediated Resistance in Non-Small Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these targeted therapies is often curtailed by the emergence of drug resistance mutations. The third-generation EGFR TKI, osimertinib, effectively targets the T790M resistance mutation, but its long-term benefit is limited by the subsequent acquisition of the C797S mutation, which abrogates the covalent binding mechanism of irreversible inhibitors. This has created a pressing unmet clinical need for novel EGFR TKIs that can overcome this resistance mechanism. JND3229, a pyrimidopyrimidinone derivative, has emerged as a promising fourth-generation, reversible EGFR TKI designed to be effective against EGFR-mutated NSCLC, including tumors harboring the C797S mutation. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and mechanism of action of JND3229.

Discovery and Rationale

JND3229 was identified through a random screening of an in-house kinase inhibitor library containing approximately 3,000 compounds.[1][2] The primary goal of the screening campaign was to identify a potent inhibitor of the EGFR C797S mutant.[1] The pyrimidopyrimidinone scaffold of JND3229 was identified as a promising starting point for a new class of reversible EGFR inhibitors.[1]

In Vitro Efficacy

Kinase Inhibition Profile

JND3229 has demonstrated potent inhibitory activity against various EGFR mutants in enzymatic assays. Notably, it exhibits single-digit nanomolar potency against the clinically significant EGFRL858R/T790M/C797S triple mutant.[1] A summary of its in vitro kinase inhibitory activity is presented in Table 1.

| Table 1: In Vitro Kinase Inhibitory Activity of JND3229 | |

| EGFR Mutant | IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[3] |

| EGFRWT | 6.8[3] |

| EGFRL858R/T790M | 30.5[3] |

Cell-Based Anti-proliferative Activity

The anti-proliferative effects of JND3229 were evaluated in various engineered and cancer cell lines. The compound effectively inhibited the growth of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations.[1] Furthermore, JND3229 demonstrated potent growth inhibition of the NCI-H1975 NSCLC cell line, which expresses the EGFRT790M mutation, and the A431 cancer cell line, which overexpresses wild-type EGFR.[3] The cellular anti-proliferative activities are summarized in Table 2.

| Table 2: Anti-proliferative Activity of JND3229 in Cell Lines | |

| Cell Line (EGFR Status) | IC50 (µM) |

| BaF3 (EGFRL858R/T790M/C797S) | 0.51[3] |

| BaF3 (EGFR19D/T790M/C797S) | 0.32[3] |

| NCI-H1975 (EGFRT790M) | 0.31[3] |

| A431 (EGFRWT overexpressing) | 0.27[3] |

Mechanism of Action

JND3229 functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain. X-ray crystallography studies have revealed that JND3229 binds to the ATP-binding site of the EGFRL858R/T790M/C797S mutant in a "U-shaped" conformation.[4] This binding mode is distinct from that of irreversible third-generation inhibitors and allows JND3229 to effectively inhibit the kinase activity of the C797S mutant.

Inhibition of EGFR Phosphorylation

Western blot analysis has confirmed that JND3229 potently inhibits the phosphorylation of EGFR in a dose-dependent manner in BaF3 cells engineered to express EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S.[1] This demonstrates that JND3229 effectively blocks the activation of the EGFR signaling pathway at the cellular level.

In Vivo Efficacy

The anti-tumor activity of JND3229 as a monotherapy was assessed in a xenograft mouse model.

BaF3 Xenograft Model

In BALB/c mice bearing established BaF3-EGFR19D/T790M/C797S xenograft tumors, intraperitoneal administration of JND3229 at a dose of 10 mg/kg twice daily for 10 days resulted in a significant suppression of tumor growth.[1][3] The tumor growth inhibition (TGI) value was 42.2%, which was more potent than the combination of EAI045 and cetuximab (TGI = 22.3%).[1] JND3229 was well-tolerated in these studies, with no significant body weight loss or other observable signs of toxicity.[1] Immunohistochemistry analysis of the tumor tissues confirmed that JND3229 treatment led to a significant decrease in the levels of phosphorylated EGFR, demonstrating in vivo target engagement.[1]

| Table 3: In Vivo Efficacy of JND3229 in BaF3 Xenograft Model | |

| Treatment Group | Tumor Growth Inhibition (TGI) |

| JND3229 (10 mg/kg, i.p., BID) | 42.2%[1][3] |

| EAI045 (60 mg/kg, p.o., QD) + Cetuximab (1 mg/kg, i.p., QOD) | 22.3%[1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA)

The inhibitory activity of JND3229 against various EGFR kinase mutants was determined using an enzyme-linked immunosorbent assay (ELISA). The specific protocol details, including coating, blocking, and detection steps, are outlined in the supplementary information of the primary publication by Lu et al. (2018).[5]

Cell Proliferation Assay

The anti-proliferative effects of JND3229 were assessed using a standard cell viability assay. Cells were seeded in 96-well plates and treated with various concentrations of JND3229 for a specified duration. Cell viability was then measured using a commercially available reagent, and IC50 values were calculated.

Western Blot Analysis for EGFR Phosphorylation

BaF3 cells overexpressing EGFR mutants were treated with different concentrations of JND3229 for 2 hours, followed by stimulation with EGF for 15 minutes.[1] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies specific for phosphorylated EGFR and total EGFR, followed by incubation with a corresponding secondary antibody. Signal detection was performed using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Model

BALB/c mice were subcutaneously implanted with BaF3 cells engineered to express the EGFR19D/T790M/C797S mutation.[1][3] Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. JND3229 was administered via intraperitoneal injection.[1][3] Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised for further analysis, including immunohistochemistry for phosphorylated EGFR.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the point of inhibition by JND3229.

JND3229 Discovery Workflow

Caption: Workflow for the discovery and preclinical evaluation of JND3229.

JND3229 as a Fourth-Generation EGFR TKI

Caption: Evolution of EGFR TKIs and the role of JND3229.

Future Directions

JND3229 represents a significant advancement in the development of TKIs to combat resistance in NSCLC. While the preclinical data are promising, further investigation is warranted. Key areas for future research include:

-

Pharmacokinetic Profiling: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of JND3229 to determine its suitability for clinical development.

-

Kinase Selectivity: A comprehensive kinase selectivity panel is required to assess the off-target effects of JND3229 and predict potential toxicities. The initial finding of relatively low target selectivity needs to be thoroughly investigated.[6]

-

Downstream Signaling Analysis: Further studies should explore the impact of JND3229 on downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, to gain a more complete understanding of its mechanism of action.

-

Combination Therapies: Investigating the potential of JND3229 in combination with other therapeutic agents could reveal synergistic effects and provide additional treatment options for patients with resistant NSCLC.

-

Clinical Trials: Ultimately, the clinical efficacy and safety of JND3229 will need to be evaluated in well-designed clinical trials in patients with NSCLC harboring the C797S mutation.

Conclusion

The discovery of JND3229 as a potent, reversible, fourth-generation EGFR TKI provides a promising new strategy for overcoming C797S-mediated resistance in NSCLC. Its demonstrated in vitro and in vivo efficacy against clinically relevant EGFR mutations underscores its potential as a future therapeutic agent. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic value of JND3229 in the evolving landscape of targeted cancer therapy.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

JND3229 Pyrimidopyrimidinone Derivative: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND3229 is a potent and reversible pyrimidopyrimidinone derivative inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation.[1][2][3][4] This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[5][6] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to JND3229, intended to support further research and development in oncology.

Core Structure and Properties

JND3229 is identified as a new highly potent EGFRC797S inhibitor with single-digit nanomolar potency.[1] Its chemical structure is characterized by a pyrimidopyrimidinone core. The IUPAC name for JND3229 is N-((1r,4r)-4-(3-(2-chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide.[4]

Chemical Formula: C33H41ClN8O2[4] Molecular Weight: 617.18 g/mol [3]

Quantitative Data

The inhibitory activity of JND3229 has been quantified against various EGFR mutants and cell lines.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[1][2][3][4][7] |

| EGFRWT | 6.8[2][3][7] |

| EGFRL858R/T790M | 30.5[2][3][7] |

| Data obtained from ELISA-based kinase assays.[1] |

Antiproliferative Activity

| Cell Line | EGFR Status | IC50 (µM) |

| BaF3 | EGFRL858R/T790M/C797S | 0.51[8] |

| BaF3 | EGFR19D/T790M/C797S | 0.32[8] |

| NCI-H1975 | EGFRL858R/T790M | 0.31[3][8] |

| A431 | EGFRWT (overexpressing) | 0.27[3] |

| Data obtained from cell viability assays.[3][8] |

Experimental Protocols

Synthesis of JND3229

JND3229 can be synthesized from commercially available ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate. The synthesis involves a multi-step process including reaction with 1-Boc-1,4-cyclohexanediamine, reduction, oxidation, Borch reductive amination, cyclization, and subsequent nucleophilic deprotection and acylation reactions.

Key Reagents and Conditions:

-

Step (a): K2CO3, DMF, 80 °C

-

Step (b): LiAlH4, THF, -40 to 0 °C

-

Step (c): MnO2, DCM, rt

-

Step (d): AcOH, NaBH4, PhMe, 110 °C to rt

-

Step (e): triphosgene, Et3N, DCM, 0 °C to rt

-

Step (f): m-CPBA, DCM, rt

-

Step (g): F3CCOOH, 2-BuOH, 110 °C

-

Step (h): F3CCOOH, DCM, rt

-

Step (i): propanoic acid, HATU, DIPEA, DCM, rt

In Vitro Kinase Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of JND3229.

-

Plate Coating: Coat a 96-well plate with a suitable EGFR substrate, such as poly-(Glu,Tyr).

-

Enzyme and Inhibitor Incubation: Add the recombinant EGFR kinase (e.g., EGFRL858R/T790M/C797S) to the wells along with varying concentrations of JND3229. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and other necessary co-factors (e.g., MgCl2, MnCl2). Incubate for a sufficient duration (e.g., 1 hour) at a controlled temperature (e.g., 25-30°C).

-

Detection: Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., absorbance at 450 nm).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferation Assay (MTT-based)

This protocol describes a general method to assess the effect of JND3229 on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cells (e.g., BaF3, NCI-H1975, A431) into 96-well plates at an optimized density for each cell line to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of JND3229. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol) and measure the absorbance at 570 nm.

-

Data Analysis: Determine the IC50 values by calculating the percentage of cell viability relative to the vehicle control and plotting it against the drug concentration.

Western Blot for EGFR Phosphorylation

This protocol is for determining the effect of JND3229 on EGFR phosphorylation in cells.

-

Cell Treatment: Culture cells (e.g., BaF3 cells overexpressing EGFR mutants) and treat with various concentrations of JND3229 for a specified time (e.g., 2 hours).[8] Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.[8]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total EGFR or a loading control (e.g., β-actin) to normalize the p-EGFR signal.

In Vivo Xenograft Mouse Model

This protocol details the in vivo evaluation of JND3229's anti-tumor efficacy.

-

Cell Implantation: Subcutaneously implant BaF3 cells harboring the EGFR19D/T790M/C797S mutation into immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer JND3229 at a specified dose (e.g., 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[1] The vehicle control group should receive the formulation solution (e.g., 0.5% HPMC).[1]

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 10 days).[1]

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[3]

-

Pharmacodynamic Analysis: Optionally, tumor tissues can be collected for analysis of target engagement, such as the level of p-EGFR, by immunohistochemistry or Western blot.[8]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of JND3229.

Mechanism of Action: EGFR Signaling Inhibition

Caption: JND3229 inhibits the mutated EGFR signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. excenen.com [excenen.com]

- 4. medkoo.com [medkoo.com]

- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JND3229: A Fourth-Generation EGFR Inhibitor for Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), frequently mediated by the C797S mutation in non-small cell lung cancer (NSCLC), presents a significant clinical challenge. JND3229, a pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical studies of JND3229, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Data Presentation

In Vitro Potency and Selectivity

JND3229 demonstrates potent inhibitory activity against EGFR isoforms harboring the C797S mutation, while also inhibiting other common EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of JND3229 against various EGFR genotypes.

| EGFR Genotype | JND3229 IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[1][2] |

| EGFRWT | 6.8[2] |

| EGFRL858R/T790M | 30.5[1][2] |

Cellular Anti-proliferative Activity

The anti-proliferative effects of JND3229 were assessed in various engineered and NSCLC cell lines. The IC50 values highlight the compound's ability to suppress the growth of cells with EGFR mutations that confer resistance to earlier-generation TKIs.

| Cell Line | EGFR Mutation Status | JND3229 IC50 (µM) |

| BaF3 | EGFR19D/T790M/C797S | 0.32[1] |

| BaF3 | EGFRL858R/T790M/C797S | 0.51[1] |

| NCI-H1975 | EGFRT790M | 0.31[1] |

In Vivo Anti-tumor Efficacy

In a xenograft mouse model, JND3229 exhibited significant anti-tumor activity as a monotherapy. The key findings from the in vivo study are presented below.

| Parameter | Value |

| Animal Model | BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts[1][2] |

| JND3229 Dosing Regimen | 10 mg/kg, intraperitoneal injection, twice daily for 10 days[1][2] |

| Tumor Growth Inhibition (TGI) | 42.2%[1][2] |

| Positive Control | EAI045 (60 mg/kg, oral, once daily) + Cetuximab (1 mg/kg, i.p., every other day)[1] |

| Positive Control TGI | 22.3%[1] |

Experimental Protocols

Kinase Inhibition Assay (ELISA)

The inhibitory activity of JND3229 against different EGFR kinase domains was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the extent of kinase activity in the presence of varying concentrations of the inhibitor. The IC50 values were calculated from the dose-response curves.[1]

Cell Proliferation Assay

BaF3 cells engineered to stably express EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations, along with the NCI-H1975 NSCLC cell line, were used to evaluate the anti-proliferative activity of JND3229.[1] Cells were treated with a range of JND3229 concentrations, and cell viability was assessed after a defined incubation period to determine the IC50 values.

Western Blot Analysis

To investigate the mechanism of action, BaF3 cells overexpressing EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S were treated with JND3229, osimertinib (a third-generation EGFR inhibitor), and staurosporine (a broad-spectrum kinase inhibitor) for 2 hours, followed by stimulation with EGF for 15 minutes.[1] Cell lysates were then subjected to Western blot analysis to detect the phosphorylation status of EGFR.[1]

In Vivo Xenograft Model

Female BALB/c mice were subcutaneously inoculated with BaF3 cells expressing the EGFR19D/T790M/C797S mutation.[1] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The JND3229 treatment group received intraperitoneal injections twice daily at a dose of 10 mg/kg.[1][2] A positive control group was treated with a combination of EAI045 and cetuximab.[1] Tumor volume and body weight were monitored throughout the 10-day treatment period to assess efficacy and toxicity.[1]

Visualizations

Signaling Pathway

Caption: JND3229 inhibits the mutated EGFR, blocking downstream signaling pathways.

Experimental Workflow

Caption: Workflow of the in vivo efficacy study of JND3229 in a xenograft mouse model.

References

JND3229: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2][3] However, the emergence of acquired resistance, predominantly through the tertiary C797S mutation, presents a major clinical challenge, rendering osimertinib ineffective.[2][4] JND3229, a novel pyrimidopyrimidinone derivative, has been identified as a potent, reversible, fourth-generation EGFR inhibitor specifically designed to overcome this resistance mechanism.[4][5] This document provides an in-depth technical overview of JND3229, its mechanism of action, and the key experimental findings supporting its potential as a therapeutic agent.

Mechanism of Action: Overcoming the C797S Hurdle

Osimertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2][6] The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to drug resistance.[4][7]

JND3229 is a reversible inhibitor that does not rely on covalent bonding. It effectively inhibits the kinase activity of EGFR harboring the C797S mutation, including the common triple-mutant forms (EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S).[4][8] By targeting the ATP-binding pocket of the C797S mutant, JND3229 blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[7][9]

Caption: EGFR signaling pathway and points of inhibition.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of JND3229 against various EGFR kinase mutants compared to osimertinib. The data demonstrates that JND3229 potently inhibits the C797S triple mutant, against which osimertinib shows significantly reduced potency.

| Compound | EGFRL858R/T790M/C797S (nM) | EGFRWT (nM) | EGFRL858R/T790M (nM) | Data Source |

| JND3229 | 5.8 | 6.8 | 30.5 | [4][8] |

| Osimertinib | > 400 (approx. 70-fold less potent) | - | Potent | [4] |

Table 2: Anti-proliferative Activity in Cell Lines (IC50)

The anti-proliferative effects of JND3229 were evaluated in various cancer cell lines. The results show potent inhibition of cells harboring the EGFR C797S mutation.

| Cell Line | Relevant EGFR Mutation(s) | JND3229 IC50 (µM) | Osimertinib IC50 (µM) | Data Source |

| BaF3 | EGFRL858R/T790M/C797S | 0.51 | > 4 | [4][8] |

| BaF3 | EGFR19D/T790M/C797S | 0.32 | > 4 | [4][8] |

| NCI-H1975 | EGFRT790M | 0.31 | 0.13 | [4] |

| A431 | EGFRWT (overexpression) | 0.27 | - | [4] |

Table 3: In Vivo Efficacy in Xenograft Model

The anti-tumor efficacy of JND3229 was demonstrated in a mouse xenograft model.

| Parameter | Description | Data Source |

| Animal Model | BALB/c mice with BaF3-EGFR19D/T790M/C797S xenograft tumors | [4][8] |

| Dosage | 10 mg/kg | [4][8] |

| Administration | Intraperitoneal (i.p.) injection, twice daily for 10 days | [4][8] |

| Result | Obvious suppression of tumor growth | [8] |

| Tumor Growth Inhibition (TGI) | 42.2% | [8] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Activity

The inhibitory activity of JND3229 against EGFR kinases was determined using an ELISA-based assay.[4]

-

Plate Coating: 96-well plates were coated with a substrate peptide.

-

Kinase Reaction: Recombinant EGFR kinase enzymes (L858R/T790M/C797S, WT, L858R/T790M) were incubated with ATP and varying concentrations of JND3229.

-

Detection: A primary antibody specific to the phosphorylated substrate was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: The reaction was developed using a colorimetric HRP substrate, and the absorbance was measured.

-

IC50 Calculation: The concentration of JND3229 that resulted in 50% inhibition of kinase activity was calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of JND3229 were assessed using a standard cell viability assay.[4]

-

Cell Seeding: BaF3 cells engineered to express EGFR mutants, NCI-H1975, and A431 cells were seeded in 96-well plates.

-

Drug Treatment: Cells were treated with a range of concentrations of JND3229 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

IC50 Determination: The IC50 value, representing the concentration of JND3229 required to inhibit cell proliferation by 50%, was determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

The ability of JND3229 to inhibit EGFR signaling within cells was confirmed by Western blot.[4][8]

-

Cell Treatment: BaF3 cells expressing EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S were treated with JND3229 at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[8]

-

Protein Extraction: Cells were lysed, and total protein was quantified.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results demonstrated a dose-dependent inhibition of EGFR phosphorylation by JND3229.[4]

Caption: Workflow for the in vivo xenograft study.

In Vivo Xenograft Mouse Model

The in vivo anti-tumor activity of JND3229 was evaluated in a xenograft model.[4][8]

-

Cell Implantation: BALB/c mice were subcutaneously injected with BaF3 cells stably expressing the EGFR19D/T790M/C797S mutation.[8]

-

Tumor Establishment: Tumors were allowed to grow to a palpable size.

-

Treatment Groups: Mice were randomized into a vehicle control group and a JND3229 treatment group.

-

Drug Administration: The treatment group received intraperitoneal injections of JND3229 at a dose of 10 mg/kg twice daily for 10 consecutive days.[4][8] The vehicle group received a control solution (e.g., 0.5% HPMC).[4]

-

Monitoring: Tumor volumes and mouse body weights were measured every 2-3 days to assess efficacy and toxicity.

-

Efficacy Endpoint: The primary endpoint was the tumor growth inhibition (TGI) percentage, calculated by comparing the mean tumor volume of the treated group to the vehicle group at the end of the study.

Conclusion

JND3229 has emerged as a promising fourth-generation EGFR inhibitor with the potential to address the significant clinical challenge of osimertinib resistance driven by the C797S mutation.[4] Through its potent, reversible inhibition of C797S-mutant EGFR, JND3229 effectively suppresses downstream signaling pathways, leading to reduced cell proliferation and significant anti-tumor activity in preclinical models.[4][8] The data indicates that JND3229 has monodrug efficacy in vivo, a critical advantage for potential clinical development.[4][5] While its selectivity profile may require further optimization to minimize off-target effects, the structural and chemical insights gained from JND3229 provide a valuable foundation for the development of next-generation therapies for NSCLC patients who have exhausted current treatment options.[4]

References

- 1. targetedonc.com [targetedonc.com]

- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]

- 4. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JND3229: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

JND3229 is a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against EGFR mutants harboring the C797S resistance mutation.[1][2] This mutation is a critical mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4] JND3229 has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further investigation in the development of next-generation cancer therapeutics.[1][4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the activity of JND3229, along with a summary of its inhibitory profile and a diagram of the relevant signaling pathway.

Data Presentation

In Vitro Kinase Inhibition

JND3229 demonstrates potent inhibition of various EGFR genotypes in enzyme-linked immunosorbent assays (ELISA).

| EGFR Genotype | IC50 (nM) |

| L858R/T790M/C797S | 5.8[1][4] |

| Wild-Type (WT) | 6.8[1] |

| L858R/T790M | 30.5[1][4] |

Cellular Anti-proliferative Activity

JND3229 effectively inhibits the proliferation of cancer cell lines with various EGFR mutation statuses. The half-maximal inhibitory concentrations (IC50) were determined using a resazurin-based cell viability assay after 72 hours of treatment.

| Cell Line | EGFR Status | IC50 (µM) |

| BaF3 | L858R/T790M/C797S | 0.51[1][4] |

| BaF3 | 19D/T790M/C797S | 0.32[1][4] |

| NCI-H1975 | T790M | 0.31[6] |

| A431 | WT (overexpressing) | 0.27[1] |

In Vivo Efficacy

In a xenograft mouse model using BaF3 cells with the EGFR 19D/T790M/C797S mutation, JND3229 demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |

| BALB/c mice with BaF3-EGFR19D/T790M/C797S xenografts | 10 mg/kg JND3229, intraperitoneal injection, twice daily for 10 days | 42.2%[1] |

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the anti-proliferative activity of JND3229 on various cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., BaF3, NCI-H1975, A431)

-

Complete cell culture medium

-

JND3229

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[7][8]

-

Opaque-walled 96-well plates

-

Plate reader with fluorescence detection (Ex/Em = 560/590 nm)[7][9]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control.

-

Compound Treatment: Prepare serial dilutions of JND3229 in complete medium. Add the desired final concentrations of JND3229 to the appropriate wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.[7][8]

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[7][8]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

-

Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of JND3229 and fitting the data to a dose-response curve.

Western Blot for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of JND3229 on EGFR phosphorylation.

Materials:

-

Target cancer cell lines

-

JND3229

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173, Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of JND3229 for 2 hours.[1]

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

Visualizations

EGFR Signaling Pathway and JND3229 Inhibition

Caption: JND3229 inhibits EGFR (C797S) phosphorylation, blocking downstream signaling.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability with JND3229 using a resazurin assay.

Western Blot Experimental Workflow

Caption: Workflow for analyzing EGFR phosphorylation inhibition by JND3229 via Western Blot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. labbox.es [labbox.es]

Application Notes and Protocols for JND3229 in BaF3/EGFR C797S Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the emergence of the tertiary C797S mutation in the EGFR kinase domain. JND3229 is a potent, reversible inhibitor of EGFR demonstrating significant activity against C797S mutant forms of the receptor.[1][2] This document provides detailed application notes and protocols for the use of JND3229 in BaF3 (murine pro-B) cell lines engineered to express human EGFR with the C797S mutation. These cell lines provide a valuable in vitro model system for studying the efficacy and mechanism of action of fourth-generation EGFR inhibitors.

Data Presentation

In Vitro Efficacy of JND3229

JND3229 demonstrates potent inhibitory activity against various EGFR mutant cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | EGFR Mutation Status | JND3229 IC50 (nM) | JND3229 IC50 (µM) |

| BaF3 | L858R/T790M/C797S | 5.8[1][2] | 0.51[1][2] |

| BaF3 | 19D/T790M/C797S | - | 0.32[2] |

| NCI-H1975 | T790M | - | 0.31[2] |

| A431 | Wild-Type (overexpressed) | 6.8[1] | 0.27[1] |

| BaF3 | L858R/T790M | 30.5[1] | - |

In Vivo Efficacy of JND3229

In a xenograft mouse model using BaF3 cells expressing EGFR 19D/T790M/C797S, JND3229 showed significant anti-tumor activity.[1][2]

| Animal Model | Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) |

| BALB/c mice with BaF3-EGFR 19D/T790M/C797S xenografts | JND3229 | 10 mg/kg, intraperitoneal injection, twice daily for 10 days | 42.2%[1] |

Signaling Pathway and Experimental Workflow

EGFR C797S Signaling Pathway and JND3229 Inhibition

The following diagram illustrates the EGFR signaling pathway in the context of the C797S mutation and the inhibitory action of JND3229. The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib. JND3229, as a reversible inhibitor, can still bind to the ATP-binding pocket of the C797S mutant EGFR, blocking downstream signaling.

Caption: EGFR C797S signaling pathway and JND3229 inhibition.

General Experimental Workflow

This diagram outlines the typical workflow for evaluating the efficacy of JND3229 in BaF3/EGFR C797S cells.

Caption: General experimental workflow for JND3229 evaluation.

Experimental Protocols

Culture of BaF3/EGFR C797S Cell Lines

Materials:

-

BaF3 cells stably expressing human EGFR with the desired C797S-containing mutation (e.g., L858R/T790M/C797S or 19D/T790M/C797S).

-

RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

G418 (or other appropriate selection antibiotic).

-

T25 or T75 culture flasks.

-

15 mL or 50 mL conical tubes.

-

Centrifuge.

-

37°C, 5% CO2 incubator.

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., 800 µg/mL G418).

-

Thaw a cryopreserved vial of BaF3/EGFR C797S cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium or splitting the culture every 2-3 days.

Cell Viability (CellTiter-Glo®) Assay

Materials:

-

BaF3/EGFR C797S cells.

-

Complete growth medium (without selection antibiotic for the assay).

-

JND3229 stock solution (e.g., 10 mM in DMSO).

-

Opaque-walled 96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Harvest BaF3/EGFR C797S cells and resuspend in complete growth medium to a density of 3 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (3,000 cells/well) into each well of an opaque-walled 96-well plate.

-

Prepare serial dilutions of JND3229 in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM).

-

Add 100 µL of the JND3229 dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and no-cell controls (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the JND3229 concentration.

Western Blot for EGFR Phosphorylation

Materials:

-

BaF3/EGFR C797S cells.

-

Complete growth medium.

-

JND3229 stock solution.

-

EGF (Epidermal Growth Factor).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed BaF3/EGFR C797S cells in 6-well plates at a density that allows for sufficient protein extraction after treatment.

-

Treat the cells with varying concentrations of JND3229 (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours.[1] Include a vehicle control.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin.

In Vivo Xenograft Mouse Model

Materials:

-

BALB/c nude mice.

-

BaF3/EGFR 19D/T790M/C797S cells.

-

Matrigel (optional).

-

JND3229.

-

Vehicle (e.g., 0.5% HPMC).

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject a suspension of BaF3/EGFR 19D/T790M/C797S cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare JND3229 in the vehicle at the desired concentration.

-

Administer JND3229 at 10 mg/kg via intraperitoneal injection twice daily.[1][2] Administer the vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-EGFR).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

References

Application of JND3229 in a Preclinical NCI-H1975 Xenograft Model for Non-Small Cell Lung Cancer

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) have shown considerable success, the emergence of resistance mutations, such as T790M and C797S, presents a major clinical challenge. The NCI-H1975 cell line, which harbors the EGFR L858R and T790M mutations, is a well-established preclinical model for studying resistance to first and second-generation EGFR TKIs. JND3229 has emerged as a potent inhibitor of EGFR, particularly against the C797S mutation that confers resistance to third-generation inhibitors like osimertinib.[1][2][3] This document outlines the application of JND3229 in the NCI-H1975 xenograft model, providing detailed protocols and summarizing key in vitro and relevant in vivo data.

JND3229: Mechanism of Action and In Vitro Efficacy

JND3229 is a pyrimidopyrimidinone derivative identified as a highly potent inhibitor of EGFR, including the C797S mutant.[1] Its mechanism of action involves the inhibition of EGFR phosphorylation, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation and survival.[1]

In Vitro Proliferation Inhibition

JND3229 has demonstrated potent anti-proliferative activity against the NCI-H1975 NSCLC cell line, which is characterized by the EGFR T790M resistance mutation.

| Cell Line | Relevant EGFR Mutation(s) | JND3229 IC50 (μM) | Osimertinib IC50 (μM) |

| NCI-H1975 | L858R, T790M | 0.31[1][3] | 0.13[1] |

| BaF3-EGFR 19D/T790M/C797S | del19, T790M, C797S | 0.32[1] | > 4[1] |

| BaF3-EGFR L858R/T790M/C797S | L858R, T790M, C797S | 0.51[1] | > 4[1] |

Signaling Pathway Inhibition by JND3229

JND3229 effectively inhibits the autophosphorylation of mutant EGFR, thereby blocking downstream signaling cascades crucial for tumor growth and survival.

Caption: JND3229 inhibits mutant EGFR phosphorylation, blocking downstream pathways.

NCI-H1975 Xenograft Model: Experimental Protocol

The following protocol describes the establishment and use of the NCI-H1975 cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of JND3229.

Materials

-

NCI-H1975 cells

-

Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), female, 6-8 weeks old[4]

-

Matrigel (GFR)[4]

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

JND3229, vehicle control

-

Calipers, syringes, needles

Experimental Workflow

Caption: Workflow for NCI-H1975 xenograft study of JND3229 efficacy.

Detailed Protocol

-

Cell Culture: Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[4]

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[6]

-

Drug Administration: Administer JND3229 and vehicle control to their respective groups according to the desired dosing schedule and route of administration.

-

Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe mice for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

In Vivo Efficacy of JND3229

While a specific study of JND3229 in an NCI-H1975 xenograft model is not yet published, data from a closely related xenograft model using BaF3 cells engineered to express the EGFR 19D/T790M/C797S triple mutation provides strong preclinical evidence of its anti-tumor activity.[1][3]

| Xenograft Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) |

| BaF3-EGFR 19D/T790M/C797S | JND3229 | 10 mg/kg, twice daily, IP | 42.2%[3] |

| BaF3-EGFR 19D/T790M/C797S | EAI045 + Cetuximab (Positive Control) | 60 mg/kg daily (oral) + 1 mg/kg every other day (IP) | 22.3%[3] |

These results indicate that JND3229 demonstrates significant in vivo anti-tumor efficacy as a monotherapy, outperforming the combination of an allosteric inhibitor and an EGFR antibody in this resistant model.[3]

Conclusion

JND3229 is a promising therapeutic agent for NSCLC, particularly for tumors that have developed resistance to third-generation EGFR TKIs via the C797S mutation. Its potent in vitro activity against the NCI-H1975 cell line and significant in vivo efficacy in a relevant triple-mutant xenograft model underscore its clinical potential. The protocols outlined in this document provide a framework for further preclinical evaluation of JND3229 in the NCI-H1975 xenograft model to confirm its efficacy against tumors harboring the T790M resistance mutation.

References

- 1. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. insights.inotiv.com [insights.inotiv.com]

- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. H1975 NSCLC xenograft model [bio-protocol.org]

Application Notes and Protocols for JND3229 in Enzyme-Linked Immunosorbent Assay (ELISA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND3229 is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against EGFR mutants, including the clinically relevant C797S resistance mutation.[1][2][3][4] This pyrimidopyrimidinone derivative has been identified as a fourth-generation EGFR tyrosine kinase inhibitor (TKI) with the potential to overcome resistance to third-generation inhibitors like osimertinib.[4] The primary mechanism of action of JND3229 is the inhibition of the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, growth, and survival.[2] Its efficacy has been demonstrated in both in vitro kinase assays and in vivo xenograft models.[2][3][4]

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and widely used method for quantifying the inhibitory activity of compounds like JND3229 against their target kinases.[4] This document provides detailed application notes and a generalized protocol for utilizing JND3229 in an ELISA format to determine its inhibitory potency against various EGFR mutants.

Data Presentation

The inhibitory activity of JND3229 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The following tables summarize the reported IC50 values of JND3229 against different EGFR variants as determined by ELISA.

Table 1: In Vitro Kinase Inhibitory Activity of JND3229 against EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8[1][4] |

| EGFRWT | 6.8[1] |

| EGFRL858R/T790M | 30.5[1] |

Table 2: Anti-proliferative Activity of JND3229 in Engineered BaF3 Cells

| BaF3 Cell Line Harboring EGFR Mutant | IC50 (µM) |

| EGFRL858R/T790M/C797S | 0.51[1][4] |

| EGFR19D/T790M/C797S | 0.32[1][4] |

Signaling Pathway

JND3229 acts by inhibiting the tyrosine kinase activity of EGFR. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor growth and survival. By binding to the ATP-binding site of the EGFR kinase domain, JND3229 prevents this initial phosphorylation step, thereby blocking these oncogenic signals.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.2.3. EGFR Kinase Activity [bio-protocol.org]

- 4. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of JND3229-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of JND3229, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against the C797S mutation. This document outlines the mechanism of action of JND3229, its impact on cellular signaling, detailed protocols for Western blot analysis of treated cells, and representative data.

Introduction to JND3229

JND3229 is a pyrimidopyrimidinone derivative identified as a fourth-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high potency against EGFR harboring the C797S mutation, which confers resistance to third-generation TKIs such as osimertinib.[1][2][3] JND3229 effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells with various EGFR mutations by blocking the autophosphorylation of EGFR and consequently inhibiting downstream signaling pathways that drive cell growth and survival.[4]

Mechanism of Action and Signaling Pathway

JND3229 exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of EGFR autophosphorylation is a critical step in halting the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of JND3229 against various EGFR mutant cell lines.

Table 1: Kinase Inhibitory Activity of JND3229

| EGFR Mutant | IC50 (nM) |

| EGFRL858R/T790M/C797S | 5.8 |

| EGFRWT | 6.8 |

| EGFRL858R/T790M | 30.5 |

Table 2: Anti-proliferative Activity of JND3229

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| BaF3 | EGFRL858R/T790M/C797S | 0.51[4] |

| BaF3 | EGFR19D/T790M/C797S | 0.32[4] |

| NCI-H1975 | EGFRT790M | 0.31 |

| A431 | EGFRWT (overexpressing) | 0.27 |

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing the effect of JND3229 on EGFR phosphorylation.

Detailed Protocol: Western Blotting for Phospho-EGFR

This protocol is optimized for the detection of phosphorylated EGFR in cell lysates following treatment with JND3229.

Materials and Reagents:

-

Cell Culture: Appropriate cell lines (e.g., BaF3 cells engineered to express EGFRL858R/T790M/C797S or EGFR19D/T790M/C797S).[4]

-

JND3229: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-